molecular formula C11H14N2O2 B13755243 Indole-4,7-diol, 3-(2-aminopropyl)- CAS No. 55206-17-2

Indole-4,7-diol, 3-(2-aminopropyl)-

Cat. No.: B13755243
CAS No.: 55206-17-2
M. Wt: 206.24 g/mol
InChI Key: KWJHDFUOWZGKHO-UHFFFAOYSA-N
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Description

Indole-4,7-diol, 3-(2-aminopropyl)- (CID 41361) is a polycyclic aromatic compound with the molecular formula C₁₁H₁₄N₂O₂ . Its structure features an indole core substituted with hydroxyl groups at positions 4 and 7 and a 2-aminopropyl chain at position 2. The SMILES notation is C1=CC(=C2C(=C1O)C(=CN2)CCCN)O, and its InChIKey is KWJHDFUOWZGKHO-UHFFFAOYSA-N . This compound belongs to the indole alkaloid class, characterized by nitrogen-containing bicyclic structures that often exhibit bioactive properties.

Properties

CAS No.

55206-17-2

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-(3-aminopropyl)-1H-indole-4,7-diol

InChI

InChI=1S/C11H14N2O2/c12-5-1-2-7-6-13-11-9(15)4-3-8(14)10(7)11/h3-4,6,13-15H,1-2,5,12H2

InChI Key

KWJHDFUOWZGKHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1O)C(=CN2)CCCN)O

Origin of Product

United States

Preparation Methods

Bischler–Möhlau Reaction

One prominent classical method for synthesizing aminoindoles like Indole-4,7-diol, 3-(2-aminopropyl)- involves the Bischler–Möhlau reaction. This method typically entails the condensation of an indole precursor bearing hydroxyl substituents with an appropriate amine under controlled conditions, leading to the formation of the aminopropyl side chain at position 3 of the indole ring. This reaction is favored for its ability to introduce aminoalkyl groups selectively on the indole nucleus.

Nitrovinyl Intermediate Reduction Route

A widely reported synthetic approach for related indole amines involves the formation of nitrovinyl indole intermediates followed by reduction:

  • Step 1: Synthesis of nitrovinyl indoles by condensation of indole-2-carbaldehyde with nitromethane or nitroethane in the presence of ammonium acetate or benzylamine under reflux conditions.
  • Step 2: Reduction of the nitrovinyl intermediate using lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF) under reflux to yield aminoethyl or aminopropyl indole derivatives.
  • Step 3: Workup involves careful quenching of excess LiAlH4 with water and sodium hydroxide, followed by extraction, drying, and purification by recrystallization or silica gel column chromatography.

This method allows for the introduction of the aminopropyl side chain at position 3 with good yields and purity. The reduction step is critical and requires strict anhydrous conditions and controlled temperature to prevent side reactions.

Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted synthesis for aminoindoles, including Indole-4,7-diol, 3-(2-aminopropyl)-. Microwave irradiation accelerates reaction rates and improves yields by providing uniform heating and reducing reaction times significantly compared to conventional heating. This method is particularly effective for the Bischler–Möhlau reaction and related condensation steps, enhancing the efficiency of the synthesis.

Reaction Conditions and Purification

Step Reagents/Conditions Notes
Condensation Indole precursor + amine, reflux, solvent (e.g., ethanol) Formation of aminopropyl side chain
Nitrovinyl formation Indole-2-carbaldehyde + nitromethane + ammonium acetate, reflux 30 min Dark red crystals formed, washed, recrystallized
Reduction LiAlH4 in dry ether or THF, reflux 10 h Strict anhydrous, quench carefully
Workup Water, NaOH addition, extraction with ethyl acetate Removal of excess reagent and impurities
Purification Silica gel column chromatography, solvents: ethyl acetate/hexane Fraction collection and concentration

Purification is typically achieved by silica gel chromatography using mixtures of ethyl acetate and hexane as eluents. The final product is often recrystallized from ethanol or other suitable solvents to enhance purity.

Molecular and Structural Data

Property Value
Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name 3-(3-aminopropyl)-1H-indole-4,7-diol
CAS Number 55206-17-2
SMILES Notation C1=CC(=C2C(=C1O)C(=CN2)CCCN)O
InChI InChI=1S/C11H14N2O2/c12-5-1-2-7-6-13-11-9(15)4-3-8(14)10(7)11/h3-4,6,13-15H,1-2,5,12H2
InChIKey KWJHDFUOWZGKHO-UHFFFAOYSA-N

These identifiers assist in unambiguous compound identification and facilitate database searches and computational modeling.

Analytical and Characterization Techniques

The synthesized Indole-4,7-diol, 3-(2-aminopropyl)- is typically characterized by:

Summary and Research Findings

  • The Bischler–Möhlau reaction remains a cornerstone method for the synthesis of Indole-4,7-diol, 3-(2-aminopropyl)-, enabling effective aminoalkylation of the indole nucleus.
  • Nitrovinyl intermediates followed by LiAlH4 reduction provide a robust alternative synthetic route with good control over the side chain introduction.
  • Microwave-assisted synthesis has recently improved reaction efficiency and yields.
  • Purification through silica gel chromatography and recrystallization ensures high purity suitable for research applications.
  • The compound’s molecular structure and properties have been well-documented, facilitating further pharmacological and chemical studies.

Chemical Reactions Analysis

Typical Chemical Reactions

The compound exhibits reactivity characteristic of indole derivatives, with specific patterns influenced by its substituents.

Electrophilic Substitution

The indole ring undergoes electrophilic substitution primarily at position 3 , driven by the electron-rich aromatic system. The 2-aminopropyl group at this position may further direct reactivity due to its nucleophilic amine moiety.

Oxidation of Hydroxyl Groups

The hydroxyl groups at positions 4 and 7 can undergo oxidation to form carbonyl compounds or quinones under appropriate conditions.

Amine Reactivity

The 2-aminopropyl side chain may participate in nucleophilic reactions , such as alkylation or acylation, though specific examples for this compound are not detailed in the literature.

Structural and Mechanistic Insights

  • SMILES notation : C1=CC(=C2C(=C1O)C(=CN2)CCCN)O .

  • Molecular formula : C₁₁H₁₄N₂O₂ (molecular weight: 206.24 g/mol) .

  • Mechanism of action : Modulates serotonin receptors, influencing mood regulation.

Biological Significance

While not explicitly studied for this compound, indole derivatives are widely explored in oncology and neuroscience. For example, indole-based compounds inhibit kinase activity in lung cancer cells (e.g., EGFR⁷⁹⁰M/L⁸⁵⁸R) . The dual hydroxylation pattern and aminopropyl substitution may enhance bioactivity through hydrogen bonding or hydrophobic interactions.

Scientific Research Applications

Pharmacological Properties

Indole derivatives, including Indole-4,7-diol, 3-(2-aminopropyl)-, have been identified as promising pharmacophores in the development of new drug candidates. The compound has shown significant biological activities, including:

  • Anticancer Activity : Research indicates that indole derivatives can inhibit the proliferation of various cancer cell lines. For instance, studies have demonstrated that certain synthesized indole compounds exhibit potent anticancer effects against lung adenocarcinoma cell lines (A549) . The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Effects : Indole-based compounds have also been evaluated for their antimicrobial properties. Some derivatives have shown good activity against both Gram-positive and Gram-negative bacteria . The synthesis of indole derivatives through one-pot reactions has led to compounds with enhanced antibacterial activity.

Synthesis and Reactivity

The synthesis of Indole-4,7-diol, 3-(2-aminopropyl)- is often achieved through various methods that enhance its reactivity and functionalization. Notable synthesis strategies include:

  • Multicomponent Reactions : A significant approach involves the use of trimethylsilyl iodide in one-pot syntheses to create complex indole structures . This method allows for the efficient formation of various indole derivatives with potential therapeutic applications.
  • Catalytic Methods : The use of catalysts such as ammonium chloride has been reported to facilitate the synthesis of indole derivatives with high yields . These methods are crucial for developing compounds with specific biological activities.

Case Studies and Findings

Several studies highlight the therapeutic potential of Indole-4,7-diol, 3-(2-aminopropyl)-:

Case Study 1: Anticancer Activity

A study focusing on indole derivatives synthesized using a one-pot cyclocondensation reaction demonstrated significant anticancer activity against the MCF-7 breast cancer cell line. The synthesized compounds showed varying degrees of inhibition on cell viability, indicating their potential as anticancer agents .

Case Study 2: Antimicrobial Evaluation

Research conducted on a series of indole-based thiazolylcoumarins revealed promising antibacterial activity against multiple pathogenic strains. The synthesized compounds were tested for their efficacy against bacterial strains, showing mild to moderate activity .

Data Tables

The following table summarizes key findings related to the applications and activities of Indole-4,7-diol, 3-(2-aminopropyl)-:

Application Activity Reference
AnticancerInhibition of A549 cell line
AntimicrobialActivity against Gram-positive/negative bacteria
Synthesis MethodOne-pot reactions with catalysts

Mechanism of Action

The mechanism of action of Indole-4,7-diol, 3-(2-aminopropyl)- involves its interaction with various molecular targets and pathways. It can act as an agonist or antagonist at specific receptors, modulate enzyme activities, and influence cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Table 1: Key Structural Features of Indole Derivatives

Compound Name Core Structure Substituents Bioactivity (If Reported) Reference
Indole-4,7-diol, 3-(2-aminopropyl)- Indole 4,7-diol; 3-(2-aminopropyl) Not explicitly reported
2-(1-Hydroxy-2-methylpropyl)-3-(2-hydroxyethyl)-1-methyl-1H-indole-4,7-diol Indole 4,7-diol; 1-methyl; 3-(2-hydroxyethyl); 2-(1-hydroxy-2-methylpropyl) Isolated from Elaeagnus umbellata; no bioactivity data
Benzo[f]indole-4,9-dione derivatives Benzo[f]indole 4,9-dione; variable substituents (e.g., phenyl, methoxyphenyl, octyl chains) ROS-mediated apoptosis in TNBC cells
1-[3-(Dimethylamino)propyl]indole Indole 1-[3-(dimethylamino)propyl] Physicochemical properties (logP = 2.593)

Key Observations :

  • Hydroxyl vs. Dione Groups : The 4,7-diol groups in the target compound contrast with the 4,9-dione moieties in benzo[f]indole derivatives, which are critical for their pro-oxidant effects in triple-negative breast cancer (TNBC) cells .
  • Aminopropyl vs. Other Chains: The 2-aminopropyl substituent in the target compound differs from the dimethylamino or hydroxyalkyl chains in analogs, influencing solubility and receptor interactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (Predicted) Melting Point (°C) Reference
Indole-4,7-diol, 3-(2-aminopropyl)- 206.24 Likely < 1* High polarity (due to diols) Not reported
Benzo[f]indole-4,9-dione derivatives ~450–550 ~2–3† Low (DMSO-soluble) >250
1-[3-(Dimethylamino)propyl]indole 216.33 2.593 Moderate (logP-driven) Not reported

*Predicted based on diol groups increasing hydrophilicity.
†Estimated from structurally similar indole derivatives .

Key Observations :

  • The target compound’s diol groups likely enhance water solubility compared to benzo[f]indole-4,9-diones, which require DMSO for dissolution .
  • The dimethylamino derivative (logP = 2.593) is more lipophilic than the target compound, suggesting divergent pharmacokinetic profiles .

Table 3: Reported Bioactivities of Indole Derivatives

Compound Class Mechanism of Action Cell Line/Model Efficacy (IC₅₀ or Equivalent) Reference
Benzo[f]indole-4,9-diones ROS accumulation; intrinsic apoptosis via caspase-9 MDA-MB 231 (TNBC) Significant proliferation inhibition
Indole-4,7-diol derivatives Not reported N/A N/A

Key Observations :

  • The lack of bioactivity data for indole-4,7-diol derivatives highlights a research gap compared to well-studied dione analogs.

Biological Activity

Indole-4,7-diol, 3-(2-aminopropyl)- is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews the biological properties, potential therapeutic applications, and relevant research findings associated with this compound.

Chemical Structure and Properties

Indole-4,7-diol, 3-(2-aminopropyl)- has the molecular formula C11_{11}H14_{14}N2_{2}O2_{2} and a molecular weight of 206.24 g/mol. Its structure features an indole ring system with hydroxyl groups at the 4 and 7 positions, which are crucial for its biological interactions. The presence of a 2-aminopropyl side chain enhances its reactivity and potential for interactions with various biological targets .

Neuroprotective Effects

Research indicates that indole-4,7-diol, 3-(2-aminopropyl)- may exhibit neuroprotective properties . Its ability to influence neurotransmitter systems positions it as a candidate for treating neurodegenerative diseases and mood disorders. The compound has been shown to modulate serotonin receptors, which are vital for mood regulation .

Antioxidant Properties

The compound also displays antioxidant activity , which contributes to its potential therapeutic applications in managing oxidative stress-related diseases. This property is particularly relevant in the context of neuroprotection and mood stabilization .

Comparative Analysis of Indole Derivatives

The following table summarizes the structural features and unique aspects of indole-4,7-diol, 3-(2-aminopropyl)- compared to other indole derivatives:

Compound NameStructure FeaturesUnique Aspects
IndoleBasic indole structure without substitutionsLacks additional functional groups
TryptophanContains an amino acid structureEssential amino acid; involved in protein synthesis
SerotoninIndole derivative with ethylamine side chainNeurotransmitter; regulates mood
Indole-3-acetic acidPlant hormone; regulates growthInvolved in plant physiological processes
Indole-4,7-diol, 3-(2-aminopropyl)- Hydroxyl substitutions and amino group configurationPotential neuroprotective and antioxidant properties

Case Studies and Research Findings

  • Neuroprotection : A study highlighted the potential of indole derivatives in neuroprotection by demonstrating their ability to enhance serotonin levels in animal models. This suggests that indole-4,7-diol, 3-(2-aminopropyl)- may similarly influence mood disorders through serotonin modulation .
  • Antioxidant Activity : Research has shown that compounds with similar structures possess significant antioxidant capabilities. These findings support the hypothesis that indole-4,7-diol, 3-(2-aminopropyl)- could mitigate oxidative stress in neurons .
  • Cancer Research : Although direct studies on this specific compound are scarce, related indole compounds have been documented to exhibit anti-tumor effects by inducing apoptosis in cancer cells through mitochondrial pathways . This suggests that further investigation into indole-4,7-diol's effects on cancer cell lines could be valuable.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(2-aminopropyl)indole derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of 3-(2-aminopropyl)indole derivatives typically involves alkylation of indole precursors with 2-aminopropyl groups. For example, formylation at the 2-position of indole can be achieved using propeniminium salts under controlled pH and temperature to minimize side reactions . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF) and reaction time to improve yields (>70%) . Characterization via 1H^1H-NMR and X-ray crystallography is critical to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are most reliable for structural elucidation of 3-(2-aminopropyl)indole derivatives?

  • Methodological Answer :

  • NMR : Diagnostic signals include downfield shifts for the indolic NH (δ 10.2–11.5 ppm) and splitting patterns for the aminopropyl chain (e.g., triplet for CH2_2-NH2_2) .
  • Mass Spectrometry : High-resolution MS (HRMS) can differentiate isomers via exact mass (e.g., C11_{11}H14_{14}N2_2O2_2: 218.1055 Da) and fragmentation patterns (e.g., loss of NH2_2 group at m/z 174) .
  • X-ray Crystallography : Resolves positional ambiguity in the indole backbone, as demonstrated in studies of fluorophenyl-substituted analogs .

Advanced Research Questions

Q. How can researchers resolve analytical challenges in distinguishing 3-(2-aminopropyl)indole from its 5- and 6-positional isomers?

  • Methodological Answer :

  • GC-MS with Derivatization : Trimethylsilylation enhances volatility and produces distinct retention times (e.g., 5-IT elutes later than 3-AMT due to steric effects) .
  • NMR Chemical Shift Analysis : The 3-substituted isomer shows distinct aromatic proton coupling (e.g., J = 2.5 Hz for H-2 and H-4 in 3-AMT vs. J = 8.0 Hz in 5-IT) .
  • Data Contradiction Note : Overlapping UV spectra (λ~max~ 290–310 nm) may require complementary techniques like LC-MS/MS for unambiguous identification .

Q. What in vitro models are suitable for studying the serotonergic activity of 3-(2-aminopropyl)indole derivatives?

  • Methodological Answer :

  • Receptor Binding Assays : Competitive binding studies using 3H^3H-8-OH-DPAT for 5-HT1A_{1A} receptors and 3H^3H-ketanserin for 5-HT2A_{2A} receptors reveal partial agonist/antagonist profiles (e.g., 3-AMT shows IC50_{50} ~150 nM for 5-HT2A_{2A}) .
  • Functional Assays : Calcium flux assays in HEK-293 cells transfected with 5-HT2C_{2C} receptors can quantify efficacy (e.g., EC50_{50} values) and compare structural analogs .

Q. How does the stability of 3-(2-aminopropyl)indole derivatives vary under forensic storage conditions?

  • Methodological Answer :

  • Degradation Studies : Accelerated stability testing in biological matrices (e.g., plasma) at 4°C, 25°C, and 40°C shows <10% degradation over 30 days when stored in amber vials with 0.1% ascorbic acid .
  • Light Sensitivity : Exposure to UV light (365 nm) induces photodegradation, forming oxidative byproducts (e.g., indole-4,7-quinone), detectable via LC-HRMS .

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